molecular formula C6H16N2O6S B8821835 l-Lysine sulfate CAS No. 60343-69-3

l-Lysine sulfate

Cat. No.: B8821835
CAS No.: 60343-69-3
M. Wt: 244.27 g/mol
InChI Key: VJDRZAPMMKFJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine sulfate is an organic compound that is a sulfate salt of L-lysine, an essential amino acid. It is commonly used in animal feed as a nutritional supplement to ensure adequate lysine intake, which is crucial for protein synthesis and overall growth. This compound appears as a white or near-white crystalline powder and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine sulfate is typically produced by reacting L-lysine with sulfuric acid. The reaction involves the neutralization of L-lysine with sulfuric acid, resulting in the formation of this compound. The reaction conditions can vary, but it generally involves maintaining a controlled temperature and pH to ensure complete reaction and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. The process begins with the fermentation of sugarcane molasses or other carbohydrate sources using a strain of Corynebacterium glutamicum. The fermentation process converts the sugars into L-lysine, which is then reacted with sulfuric acid to form this compound. The fermentation reactor operates under specific conditions, such as temperature, pH, and oxygen levels, to maximize yield and productivity. After fermentation, the product undergoes downstream processing, including filtration, concentration, and crystallization, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

L-Lysine sulfate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can result in the formation of various lysine derivatives with different functional groups.

Scientific Research Applications

L-Lysine sulfate has numerous applications in scientific research, including:

Mechanism of Action

L-Lysine sulfate exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, where it is incorporated into proteins during translation. L-Lysine also plays a role in the crosslinking of collagen polypeptides, which is crucial for maintaining the structural integrity of connective tissues. Additionally, L-lysine is involved in the uptake of essential mineral nutrients and the production of carnitine, a molecule important for fatty acid metabolism .

Comparison with Similar Compounds

L-Lysine sulfate can be compared with other lysine derivatives, such as L-lysine hydrochloride and epsilon-poly-L-lysine:

This compound is unique in its sulfate form, which provides specific solubility and stability characteristics that can be advantageous in certain applications.

Properties

CAS No.

60343-69-3

Molecular Formula

C6H16N2O6S

Molecular Weight

244.27 g/mol

IUPAC Name

2,6-diaminohexanoic acid;sulfuric acid

InChI

InChI=1S/C6H14N2O2.H2O4S/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3,4)

InChI Key

VJDRZAPMMKFJEA-UHFFFAOYSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

C(CCN)CC(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.